Morpholino(2-piperidinyl)methanone hydrochloride is a chemical compound with the molecular formula and a molecular weight of 234.72 g/mol. It is classified as a hydrochloride salt, which indicates that it is the hydrochloride form of morpholino(2-piperidinyl)methanone. This compound is primarily recognized for its potential applications in medicinal chemistry and pharmacological research, particularly due to its structural features that facilitate interactions with biological targets.
This compound falls under the category of organic compounds, specifically amides, due to the presence of a carbonyl group adjacent to a nitrogen atom. It is also classified as a piperidine derivative, which contributes to its biological activity.
The synthesis of Morpholino(2-piperidinyl)methanone hydrochloride typically involves the reaction of morpholine with piperidine derivatives under controlled conditions. Common methods include:
The synthesis generally requires careful control of temperature and reaction time to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Morpholino(2-piperidinyl)methanone hydrochloride features a morpholine ring connected to a piperidine moiety via a carbonyl group. The molecular structure can be represented as follows:
The compound has specific structural identifiers:
Morpholino(2-piperidinyl)methanone hydrochloride can participate in several chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its electronic structure, where electron-donating groups enhance nucleophilicity while electron-withdrawing groups may reduce it.
The mechanism of action for Morpholino(2-piperidinyl)methanone hydrochloride involves its interaction with specific biological targets, likely through binding to receptors or enzymes involved in physiological processes.
Experimental studies are required to elucidate precise mechanisms, including binding affinities and kinetic parameters related to its biological targets.
Morpholino(2-piperidinyl)methanone hydrochloride has several applications in scientific research:
The synthesis of Morpholino(2-piperidinyl)methanone Hydrochloride and its structural analogs has evolved significantly since initial methodologies emerged in the late 20th century. Early routes predominantly relied on nucleophilic acyl substitution reactions, where acid chlorides derived from N-Boc-piperidine-2-carboxylic acid reacted with morpholine under Schotten-Baumann conditions. This method afforded moderate yields (typically 45–65%) but suffered from epimerization issues at the chiral center of the piperidine ring, complicating the production of enantiopure compounds essential for biological studies [1] [3].
Alternative approaches included condensation reactions between 2-piperidinecarboxylic acid esters and morpholine derivatives under high-temperature catalysis (120–140°C) using p-toluenesulfonic acid. While this route circumvented epimerization, it required stringent anhydrous conditions and yielded significant byproducts like bis-morpholinomethane (15–20%), necessitating complex purification via silica gel chromatography [3] [5]. Early protecting group strategies utilized tert-butoxycarbonyl (Boc) for the piperidine nitrogen, though later refinements introduced carbobenzyloxy (Cbz) groups due to their orthogonal deprotection compatibility with acid-sensitive functional groups [1].
Table 1: Early Synthetic Methods for Morpholino(2-piperidinyl)methanone Derivatives
Method | Reagents/Conditions | Yield (%) | Purity Issues | Key Limitations |
---|---|---|---|---|
Nucleophilic Acyl Substitution | Piperidine-2-carbonyl chloride, morpholine, 0°C, base | 45–65 | Epimerization (up to 30% racemization) | Low enantioselectivity |
Condensation Reaction | Ethyl piperidine-2-carboxylate, morpholine, TsOH, 130°C | 50–70 | bis-Morpholinomethane formation (15–20%) | Harsh conditions; byproduct removal |
Protecting Group (Boc/Cbz) | Boc/Cbz-piperidine acid, EDCI, HOBt, morpholine | 60–75 | Residual coupling reagents | Cost-intensive reagents |
Academic interest in Morpholino(2-piperidinyl)methanone Hydrochloride shifted from metabolic enzyme modulation toward central nervous system (CNS) and oncology applications post-2015, driven by its structural similarity to bioactive scaffolds. Initial studies (pre-2010) explored its role as a metabolic intermediate in serine biosynthesis, with weak inhibitory activity against phosphoglycerate dehydrogenase (PHGDH) (IC50: >100 µM) [1]. However, the discovery of its dual-binding capacity in cholinesterase inhibition redirected research:
CNS Applications: Derivatives demonstrated acetylcholinesterase (AChE) inhibition by simultaneously engaging the catalytic anionic site (CAS) and peripheral anionic site (PAS). Molecular dynamics simulations confirmed that the morpholine oxygen formed hydrogen bonds with Tyr337 in human AChE, while the protonated piperidine nitrogen interacted electrostatically with Trp86 in the CAS region. This dual interaction suppressed PAS-mediated β-amyloid aggregation, positioning the scaffold for Alzheimer’s disease research [3].
Oncology Research: Structural hybridization with α-ketothioamides yielded compounds exhibiting PHGDH inhibition (IC50: 8.3 µM) in breast cancer models (SiHa cells). Critical SAR findings included:
Linker Flexibility: Replacing the ketone with thiocarbonyl reduced activity (IC50: >50 µM), confirming the carbonyl’s role in H-bonding with Asn175 of PHGDH [1] [2].
Emerging Therapeutic Avenues:
Table 2: Evolution of Research Focus Areas for Morpholino(2-piperidinyl)methanone Scaffold
Therapeutic Area | Key Mechanisms | Notable Derivatives | Biological Activity |
---|---|---|---|
Cholinesterase Inhibition | Dual CAS/PAS binding; β-amyloid aggregation suppression | Phenoxyethyl-piperidine analogs | eeAChE IC50: 0.50 µM [3] |
PHGDH Inhibition | Serine synthesis blockade; cancer metabolism disruption | α-Ketothioamide hybrids | PHGDH IC50: 8.3 µM; SiHa cell growth inhibition [1] |
DNA Intercalation | S-phase arrest; apoptosis induction | Benzimidazolylquinoxaline derivatives | A549 IC50: 12.0 µM [2] |
Multitarget Diabetes Therapy | α-Glucosidase/DPP-4/PTP1B inhibition | Vanillin-thiazolidinedione hybrids | DPP-4 IC50: 1.8 µM [5] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7